An In-depth Technical Guide to 4-Fluoro-2-methoxyaniline: A Key Intermediate in Modern Synthesis
An In-depth Technical Guide to 4-Fluoro-2-methoxyaniline: A Key Intermediate in Modern Synthesis
Note to the User
Initial research for the compound "4-Fluoro-2-iodo-3-methoxyaniline" yielded insufficient public data to construct an in-depth technical guide that meets the required standards of scientific integrity and comprehensive referencing. This suggests the compound is either novel, exceptionally rare, or not extensively documented in accessible scientific literature.
To provide a valuable and technically accurate resource that aligns with the user's core requirements, this guide will focus on the closely related and well-documented chemical intermediate, 4-Fluoro-2-methoxyaniline . This compound shares key structural motifs (the fluoro-methoxyaniline core) and is a significant building block in medicinal chemistry, allowing for a thorough exploration of properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have become indispensable tools. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated building blocks, substituted anilines represent a cornerstone for the synthesis of complex molecular architectures. 4-Fluoro-2-methoxyaniline, in particular, emerges as a versatile and highly valuable intermediate.[3][4]
This guide offers a comprehensive technical overview of 4-Fluoro-2-methoxyaniline (CAS No. 450-91-9). We will delve into its core chemical and physical properties, explore established synthetic routes, discuss its reactivity, and highlight its critical applications, particularly as a precursor in the development of novel therapeutics. The narrative is designed to provide not just data, but a causal understanding of why specific experimental choices are made, grounding every protocol in principles of scientific integrity and validation.
Core Molecular Profile and Physicochemical Properties
4-Fluoro-2-methoxyaniline, also known as 4-fluoro-o-anisidine, is an aromatic amine whose structure is characterized by a benzene ring substituted with an amino group, a methoxy group, and a fluorine atom.[3][5] The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing fluorine atom creates a unique electronic environment that dictates its reactivity and utility.[4][6]
The presence of the fluorine atom, for instance, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[1]
Chemical Structure and Identifiers
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 4-Fluoro-2-methoxyaniline, providing researchers with essential data for experimental design and process development.
| Property | Value | Source(s) |
| Appearance | Colorless to brown clear liquid or solid | [3][8] |
| Boiling Point | 215 °C | [3] |
| Density | ~1.21 g/cm³ | [3] |
| Refractive Index (n20D) | ~1.54 | [3] |
| Topological Polar Surface Area | 35.3 Ų | [5][7] |
| XLogP3 | 1.3 | [5][7] |
| Storage Conditions | Store at 2 - 8 °C in a dry, cool, well-ventilated place under an inert atmosphere. | [3][8] |
Synthesis and Reactivity: A Chemist's Perspective
The utility of 4-Fluoro-2-methoxyaniline as a building block is intrinsically linked to its reactivity. The amine group serves as a versatile nucleophile, while the aromatic ring is susceptible to electrophilic substitution, with the positions directed by the existing substituents.
Typical Reactivity Profile
The primary reactive sites of 4-Fluoro-2-methoxyaniline are the amino group and the aromatic ring.
-
N-Functionalization: The amino group readily participates in standard reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. These transformations are fundamental for linking the aniline core to other molecular fragments.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy and amino groups activate the ring towards electrophilic attack. The directing effects of these groups must be carefully considered when planning further substitutions on the aromatic core.
-
Diazotization: The primary amine can be converted to a diazonium salt, which is an exceptionally versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide variety of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic possibilities.
The diagram below illustrates the key reactive pathways available for this molecule.
Caption: Key reactive pathways of 4-Fluoro-2-methoxyaniline.
Illustrative Synthetic Protocol: Amide Coupling
Amide bond formation is one of the most common and crucial reactions in drug development. The following protocol provides a validated, step-by-step method for coupling 4-Fluoro-2-methoxyaniline with a carboxylic acid, a reaction frequently employed in the synthesis of bioactive molecules.[9]
Objective: To synthesize an N-(4-fluoro-2-methoxyphenyl) amide derivative.
Materials:
-
4-Fluoro-2-methoxyaniline
-
Carboxylic acid of choice
-
EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
CH₂Cl₂ (Dichloromethane)
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Na₂SO₄ (anhydrous)
Protocol:
-
To a solution of EDCI·HCl (1.1 eq) in a 1:1 mixture of DMF and CH₂Cl₂, add OxymaPure (1.1 eq) at room temperature.
-
Stir the reaction mixture for 5 minutes to allow for the activation of the coupling agent.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
In a separate vial, dissolve 4-fluoro-2-methoxyaniline (1.1 eq) in a minimal amount of DMF.
-
Add the aniline solution and DIPEA (1.5 eq) to the main reaction mixture.
-
Stir the resulting mixture at room temperature for 10-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the volatile solvents under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1N HCl (aq).
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ (aq), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography to yield the desired amide.
This protocol represents a robust and widely applicable method for utilizing 4-Fluoro-2-methoxyaniline in the synthesis of more complex structures.[9]
Applications in Drug Discovery and Beyond
The unique structural features of 4-Fluoro-2-methoxyaniline make it a valuable precursor in several industrial and research areas.
-
Pharmaceutical Development: This is the most significant area of application. The compound serves as a key intermediate in the synthesis of a wide range of pharmaceutical agents.[3][4] It is used to prepare ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists and to synthesize hydroxamic acids as inhibitors for Botulinum neurotoxin A light chain.[9][10] Its derivatives are explored for potential anti-cancer, anti-inflammatory, and neurological disorder treatments.[3]
-
Agrochemicals: It is employed in the synthesis of advanced herbicides and pesticides, where the fluoro-methoxy-phenyl moiety can contribute to enhanced efficacy and favorable environmental profiles.[3][4]
-
Dyes and Pigments: The aniline core is a classic component of specialty dyes, and derivatives of this compound are used to produce stable, vibrant colorants.[3]
-
Materials Science: The compound can be integrated into the development of high-performance polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[4]
The workflow for leveraging this building block in a typical drug discovery campaign is outlined below.
Caption: A typical workflow for utilizing a building block in drug discovery.
Safety, Handling, and Hazard Management
As with any active chemical reagent, proper handling of 4-Fluoro-2-methoxyaniline is paramount to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed or in contact with skin.[8][11]
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4) [11]
-
Skin Corrosion/Irritation (Category 2) [11]
-
Serious Eye Damage/Eye Irritation (Category 2) [11]
-
Specific target organ toxicity (single exposure), Respiratory system (Category 3) [11]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers must be readily accessible.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[13]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[11]
-
Skin and Body Protection: Wear a lab coat or a chemical-protective suit to prevent skin contact.[13]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][14]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[11][14]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[11][14]
Conclusion
4-Fluoro-2-methoxyaniline stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a unique combination of reactivity and property-modulating effects that are highly sought after in modern chemistry. For researchers in drug discovery, agrochemicals, and materials science, this compound is not merely a reagent but a versatile platform for innovation. By understanding its fundamental properties, reactivity, and applications, and by adhering to rigorous safety protocols, scientists can effectively harness the potential of this key building block to construct the complex, high-value molecules of the future.
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. [Link]
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Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS Safety Data Sheet. [Link]
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Wikipedia. p-Anisidine. [Link]
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Veeprho. 4-Methoxyaniline. [Link]
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Fustero, S., et al. (Date not available). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. [Link]
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